Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate

Lipophilicity Physicochemical profiling Lead optimization

Researchers seeking to diversify leads via Pd-catalyzed cross-coupling face dead-ends with non-halogenated scaffolds. Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate (CAS 473477-16-6) provides three orthogonally addressable handles: • 4-Br: robust entry for Suzuki-Miyaura & Buchwald-Hartwig couplings • Methyl ester: hydrolyzable to carboxylic acid for amide/ester diversification • Me2NSO2: tertiary sulfonamide stable under Pd catalysis-no NH protection needed Supplied at ≥98% purity with full analytical characterization. Ideal for hit-to-lead campaigns where balanced lipophilicity (XLogP3 1.6) is a design criterion.

Molecular Formula C10H12BrNO4S
Molecular Weight 322.18 g/mol
Cat. No. B13418243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-(dimethylsulfamoyl)benzoate
Molecular FormulaC10H12BrNO4S
Molecular Weight322.18 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-6-7(10(13)16-3)4-5-8(9)11/h4-6H,1-3H3
InChIKeyGZHOZVGYKWDVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-(dimethylsulfamoyl)benzoate: Physicochemical & Structural Baseline


Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate (CAS 473477-16-6) is a brominated benzoate ester bearing a dimethylsulfamoyl substituent at the 3-position of the aromatic ring, with a molecular formula of C₁₀H₁₂BrNO₄S and a molecular weight of 322.18 g/mol [1]. Its computed XLogP3 of 1.6 places it in a moderately lipophilic range that distinguishes it from non-halogenated dimethylsulfamoyl benzoate analogs [1]. The compound is commercially supplied for research purposes through specialized chemical vendors, with documented availability at defined purity levels . Structurally, it combines three synthetically addressable functional groups—a methyl ester, an aryl bromide, and a tertiary sulfonamide—that collectively define its utility profile as a multi-functional building block in medicinal chemistry and organic synthesis .

Methyl 4-Bromo-3-(dimethylsulfamoyl)benzoate: Why Analogs Cannot Substitute


The dimethylsulfamoyl benzoate scaffold exhibits pronounced sensitivity to both the nature of the 4-position halogen and the substitution pattern of the sulfamoyl group. Replacing the 4-bromo substituent with hydrogen (as in methyl 3-(dimethylsulfamoyl)benzoate, CAS 823833-29-0) eliminates the aryl halide handle required for Pd-catalyzed cross-coupling chemistry, rendering the non-halogenated analog unsuitable for diversification strategies that rely on C–C bond formation at this position [1]. Conversely, substituting the dimethylsulfamoyl group with a primary sulfonamide (as in methyl 4-bromo-3-sulfamoylbenzoate, CAS 74451-73-3) alters hydrogen-bond donor/acceptor capacity and metabolic stability profiles, which are critical parameters in lead optimization . Regioisomeric positioning of the bromine and sulfamoyl groups further modulates electronic distribution across the aromatic ring, directly affecting reactivity in electrophilic aromatic substitution and metal-catalyzed transformations . These substitution-dependent properties mean that analog interchange without experimental validation risks both synthetic failure and misleading structure–activity relationship conclusions.

Methyl 4-Bromo-3-(dimethylsulfamoyl)benzoate: Quantitative Differentiation from Analogs


Lipophilicity Advantage over Non-Brominated Analog

Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate exhibits a computed XLogP3 of 1.6, representing a 1.8-fold increase in lipophilicity relative to its non-brominated analog methyl 3-(dimethylsulfamoyl)benzoate, which has an XLogP3 of 0.9 [1][2]. This difference arises from the electron-withdrawing and hydrophobic contribution of the bromine substituent at the 4-position. In the context of membrane permeability and ADME profiling, an XLogP3 shift from 0.9 to 1.6 places the compound closer to the optimal oral bioavailability range (LogP 1–3), whereas the non-brominated analog falls below this window.

Lipophilicity Physicochemical profiling Lead optimization

Molecular Weight vs. Non-Halogenated Analog

The molecular weight of methyl 4-bromo-3-(dimethylsulfamoyl)benzoate is 322.18 g/mol, which is 78.90 g/mol (32%) higher than that of methyl 3-(dimethylsulfamoyl)benzoate (243.28 g/mol) [1][2]. This increase is attributable solely to the replacement of hydrogen with bromine (ΔMW = 78.90, closely matching the atomic weight difference between Br and H of approximately 79). While both compounds fall within the rule-of-five molecular weight threshold (<500 Da), the brominated compound's higher mass may influence fragment-based screening libraries where lower molecular weight starting points are preferred.

Molecular weight Fragment-based drug design Lead-likeness

Regioisomeric Substitution Patterns

Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate and its regioisomer methyl 3-bromo-4-(dimethylsulfamoyl)benzoate (CAS 1333551-35-1) share identical molecular formulas and molecular weights (322.18 g/mol) but differ in the relative positioning of bromine and dimethylsulfamoyl groups on the aromatic ring [1]. This positional isomerism results in distinct electronic environments: in the target compound, the electron-withdrawing sulfamoyl group is meta to the ester and ortho to the bromine, whereas in the regioisomer, the sulfamoyl is para to the ester and meta to the bromine. These differing electronic distributions are expected to produce divergent reactivity in Pd-catalyzed cross-coupling reactions at the bromine position and differential metabolic stability of the ester group.

Regiochemistry Structure–activity relationship Cross-coupling

Methyl Ester vs. Carboxylic Acid Functionality

Methyl 4-bromo-3-(dimethylsulfamoyl)benzoate (MW 322.18) is the methyl ester of 4-bromo-3-(dimethylsulfamoyl)benzoic acid (CAS 473477-03-1, MW 308.15) [1]. The ester form offers a protected carboxyl group that can be selectively unmasked under basic or acidic hydrolytic conditions, providing a latent carboxylic acid functionality for amide coupling or salt formation in later synthetic steps. The free acid has a reported density of 1.7 ± 0.1 g/cm³ and a computed boiling point of 455.1 ± 55.0 °C at 760 mmHg [2]. The ester's increased lipophilicity relative to the free acid (which exists as a polar carboxylate at physiological pH) may confer advantages in organic-phase reactions and chromatographic purification.

Ester hydrolysis Prodrug design Synthetic intermediate

Methyl 4-Bromo-3-(dimethylsulfamoyl)benzoate: Research & Industrial Applications


Pd-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. This enables systematic introduction of aryl, heteroaryl, or amine diversity at the position para to the ester, a strategic advantage over non-halogenated dimethylsulfamoyl benzoates that lack this synthetic entry point. The dimethylsulfamoyl group at the 3-position, being a tertiary sulfonamide without acidic NH protons, is compatible with the basic conditions and elevated temperatures commonly employed in Pd catalysis, reducing the need for protecting group strategies [1].

Medicinal Chemistry with Balanced Lipophilicity

With an XLogP3 of 1.6, this compound falls within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and low promiscuity risk in lead optimization. This represents a measurable advantage over the non-brominated analog (XLogP3 = 0.9), which is less membrane-permeable [1]. The compound is therefore positioned as a starting scaffold for fragment growth or hit-to-lead campaigns where balanced hydrophobicity is a primary design criterion, particularly in central nervous system or anti-infective programs where moderate lipophilicity is desirable [2].

Orthogonal Functional Group Manipulation

The coexistence of a methyl ester (hydrolyzable to carboxylic acid), an aryl bromide (cross-coupling competent), and a dimethylsulfamoyl group (metabolically stable tertiary sulfonamide) provides three orthogonally addressable functional groups. This enables sequential derivatization without protecting group interference: the ester can be hydrolyzed and coupled, the bromide can be substituted, and the sulfamoyl group remains intact throughout. The acid analog (CAS 473477-03-1) lacks the ester protection and would require re-protection before use in multi-step sequences where carboxylate interference is a concern .

Regioisomer-Controlled SAR Studies

The defined 4-bromo-3-sulfamoyl substitution pattern enables systematic comparison with the 3-bromo-4-sulfamoyl regioisomer (CAS 1333551-35-1) in structure–activity relationship studies. Because the two regioisomers have identical molecular formulas and computed physicochemical descriptors but differ in the orientation of electron-withdrawing groups, they serve as an isomeric probe pair to deconvolute the contribution of substituent position to target binding, metabolic stability, or off-target activity. This positional specificity cannot be achieved with the mono-substituted or non-halogenated analogs [2].

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